3-Bromo-5-fluoroquinolin-6-ol
Overview
Description
3-Bromo-5-fluoroquinolin-6-ol is a heterocyclic compound with the molecular formula C9H5BrFNO and a molecular weight of 242.05 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential for various applications .
Preparation Methods
The synthesis of 3-Bromo-5-fluoroquinolin-6-ol typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to form the quinoline ring system.
Halogenation: Introduction of bromine and fluorine atoms into the quinoline ring can be achieved through electrophilic substitution reactions.
Direct Fluorination: This method involves the direct introduction of a fluorine atom into the quinoline ring.
Industrial production methods often involve bulk custom synthesis and procurement of the compound .
Chemical Reactions Analysis
3-Bromo-5-fluoroquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, which are essential in the synthesis of more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-fluoroquinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its biological activity.
Biological Research: The compound is studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industrial Applications: It is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to its antibacterial and antineoplastic activities . The presence of bromine and fluorine atoms enhances its ability to interact with biological molecules, making it a potent inhibitor .
Comparison with Similar Compounds
3-Bromo-5-fluoroquinolin-6-ol can be compared with other similar compounds such as:
5-Fluoroquinoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Fluoroquinoline: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
8-Fluoroquinoline: Another fluorinated quinoline with distinct properties due to the position of the fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
3-bromo-5-fluoroquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-6-7(12-4-5)1-2-8(13)9(6)11/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKALZMTGBDQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CC(=C2)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304011 | |
Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-51-7 | |
Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinol, 3-bromo-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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